A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodophenylacetic Acid
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodophenylacetic Acid
This guide provides an in-depth technical overview of the spectroscopic methodologies and data interpretation for 2-Bromo-5-iodophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who are working with halogenated phenylacetic acid derivatives and require a robust framework for structural elucidation and purity assessment. This document emphasizes the causal relationships in experimental design and the principles of data validation, reflecting field-proven insights for reliable analytical outcomes.
Introduction
2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of two different heavy halogens (bromine and iodine) on the phenyl ring, in addition to the carboxylic acid moiety, results in a unique electronic environment that is reflected in its spectroscopic signatures. Accurate characterization of this molecule is paramount for its application in synthetic chemistry and drug discovery, where precise structural confirmation and impurity profiling are essential. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predicted data and experimental data from structurally analogous compounds to provide a comprehensive analytical framework.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-iodophenylacetic acid, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.
Experimental Protocol: Acquiring NMR Spectra
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 2-Bromo-5-iodophenylacetic acid sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid proton may exchange with residual water or be broad. For observing the carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferable.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
- Acquire the spectrum on a 400 MHz or higher field spectrometer.
- Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.
- A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
Data Interpretation and Expected Spectra
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |
| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the iodine and will be deshielded. It will be split by H-4. |
| ~7.6 | Doublet of doublets | 1H | H-4 | This proton is between the bromine and iodine and will be split by H-3 and H-6. |
| ~7.4 | Doublet | 1H | H-3 | This proton is ortho to the bromine and will be split by H-4. |
| ~3.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group. |
Reference ¹H NMR Data: 2-Bromophenylacetic acid [1]
For comparison, the spectrum of 2-Bromophenylacetic acid provides a baseline for the chemical shifts of the aromatic and methylene protons without the influence of the iodine atom.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically downfield. |
| ~141 | C-2 | The carbon bearing the bromine atom. |
| ~139 | C-4 | Aromatic CH. |
| ~135 | C-1 | The carbon attached to the acetic acid side chain. |
| ~131 | C-6 | Aromatic CH. |
| ~129 | C-3 | Aromatic CH. |
| ~95 | C-5 | The carbon bearing the iodine atom, which is significantly shielded by the heavy atom effect. |
| ~40 | -CH₂- | The methylene carbon. |
Reference ¹³C NMR Data: 2-bromo-2-methylpropane [2]
The chemical shift of a carbon attached to a bromine is typically around 62.5 ppm in this reference compound, which helps in assigning the carbon attached to the bromine in our target molecule.[2] The general chemical shift range for sp² carbons in aromatic rings is between 100-150 ppm.[3]
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-5-iodophenylacetic acid, the key functional groups are the carboxylic acid and the substituted benzene ring.
Experimental Protocol: Acquiring an IR Spectrum
1. Sample Preparation (Attenuated Total Reflectance - ATR):
- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Spectrum Acquisition:
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Perform a background scan of the clean ATR crystal before running the sample.
Data Interpretation and Expected Spectrum
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch | The carboxylic acid O-H stretch is very broad due to hydrogen bonding. |
| ~1700 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |
| ~1400 | Medium | C-O-H bend | In-plane bending of the carboxylic acid O-H. |
| ~1250 | Medium | C-O stretch | Carboxylic acid C-O stretching. |
| ~800-600 | Strong | C-Br, C-I stretch | Carbon-halogen stretches appear in the fingerprint region. |
Reference IR Data: Benzoic Acid [4]
The IR spectrum of benzoic acid shows the characteristic broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, which are key features we expect to see in the spectrum of 2-Bromo-5-iodophenylacetic acid.[4]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.
Experimental Protocol: Acquiring a Mass Spectrum
1. Sample Preparation:
- Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):
- Infuse the sample solution into the ESI source.
- Acquire the spectrum in both positive and negative ion modes.
- Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
- Positive ion mode may yield [M+H]⁺ or [M+Na]⁺ adducts.
- Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Data Interpretation and Expected Spectrum
Molecular Weight:
-
Monoisotopic Mass: 339.8596 Da
Predicted Mass Spectrum Data (from PubChemLite for 2-(5-bromo-2-iodophenyl)acetic acid) [5]
| Adduct | m/z |
| [M-H]⁻ | 338.85232 |
| [M+H]⁺ | 340.86688 |
| [M+Na]⁺ | 362.84882 |
Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing bromine. The [M] and [M+2] peaks will have nearly equal intensity due to the bromine atom.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.
Caption: Integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.
Conclusion
References
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- Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
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